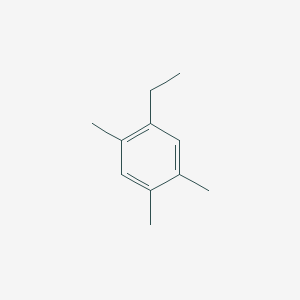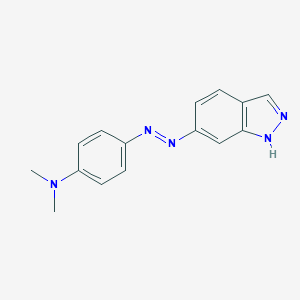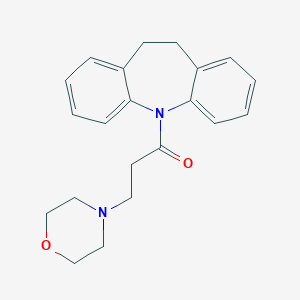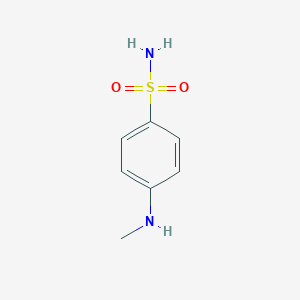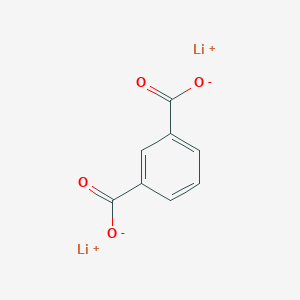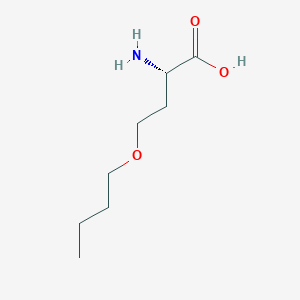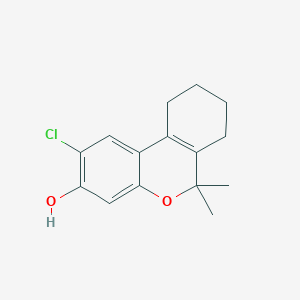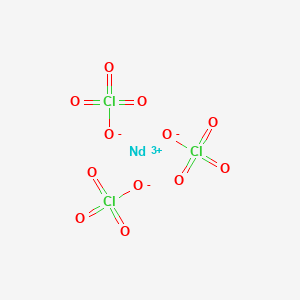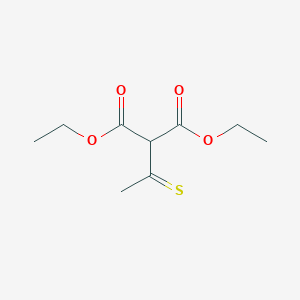
Diethyl 2-ethanethioylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-ethanethioylpropanedioate, also known as DEEP, is a chemical compound that has gained significant attention in the scientific community in recent years due to its potential applications in various fields. DEEP is a thioester derivative of malonic acid, and its unique chemical structure makes it a valuable tool in organic synthesis and biochemical research.
Mécanisme D'action
The mechanism of action of Diethyl 2-ethanethioylpropanedioate involves its ability to act as a thioester equivalent. Diethyl 2-ethanethioylpropanedioate can undergo reactions with various nucleophiles, resulting in the formation of a new carbon-carbon bond. In the case of acetylcholinesterase inhibition, Diethyl 2-ethanethioylpropanedioate acts as a substrate for the enzyme, leading to the formation of a covalent bond between Diethyl 2-ethanethioylpropanedioate and the enzyme. This covalent bond inhibits the activity of the enzyme, leading to an increase in acetylcholine levels.
Effets Biochimiques Et Physiologiques
Diethyl 2-ethanethioylpropanedioate has been shown to have a variety of biochemical and physiological effects. In addition to its acetylcholinesterase inhibition activity, Diethyl 2-ethanethioylpropanedioate has been shown to have antioxidant properties, which can be beneficial in the treatment of various diseases. Diethyl 2-ethanethioylpropanedioate has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 2-ethanethioylpropanedioate has several advantages for use in lab experiments. Its unique chemical structure allows it to act as a thioester equivalent, making it a valuable tool in organic synthesis. Additionally, its ability to inhibit the activity of acetylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease.
However, there are also limitations to the use of Diethyl 2-ethanethioylpropanedioate in lab experiments. Its synthesis can be challenging, and the compound can be difficult to purify. Additionally, its potential toxicity must be taken into consideration when using it in experiments.
Orientations Futures
There are several future directions for research involving Diethyl 2-ethanethioylpropanedioate. One potential area of research is the development of new synthetic methods for Diethyl 2-ethanethioylpropanedioate, which could make its synthesis more efficient and cost-effective. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Diethyl 2-ethanethioylpropanedioate, particularly in the context of its potential use in the treatment of Alzheimer's disease and cancer.
Conclusion:
Diethyl 2-ethanethioylpropanedioate is a valuable compound with potential applications in various fields, including organic synthesis and biochemical research. Its unique chemical structure and ability to act as a thioester equivalent make it a valuable tool in the synthesis of complex molecules. Additionally, its ability to inhibit the activity of acetylcholinesterase and its potential antioxidant and antitumor properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of Diethyl 2-ethanethioylpropanedioate and to develop new synthetic methods for its production.
Méthodes De Synthèse
The synthesis of Diethyl 2-ethanethioylpropanedioate involves the reaction of ethyl 2-chloropropionate with sodium ethanethiolate, followed by the addition of diethyl malonate. This reaction results in the formation of Diethyl 2-ethanethioylpropanedioate, which can be purified through recrystallization.
Applications De Recherche Scientifique
Diethyl 2-ethanethioylpropanedioate has been extensively studied for its potential applications in organic synthesis, particularly in the synthesis of complex molecules. Due to its ability to act as a thioester equivalent, Diethyl 2-ethanethioylpropanedioate can be used in a variety of reactions, including Michael additions, aldol reactions, and acylations.
In addition to its applications in organic synthesis, Diethyl 2-ethanethioylpropanedioate has also been studied for its potential use in biochemical research. Diethyl 2-ethanethioylpropanedioate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have potential therapeutic applications in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
18457-90-4 |
|---|---|
Nom du produit |
Diethyl 2-ethanethioylpropanedioate |
Formule moléculaire |
C9H14O4S |
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
diethyl 2-ethanethioylpropanedioate |
InChI |
InChI=1S/C9H14O4S/c1-4-12-8(10)7(6(3)14)9(11)13-5-2/h7H,4-5H2,1-3H3 |
Clé InChI |
CXSRMOTUOPIKNC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=S)C)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(C(=S)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



